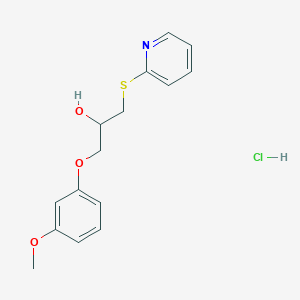

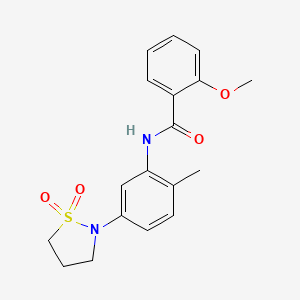

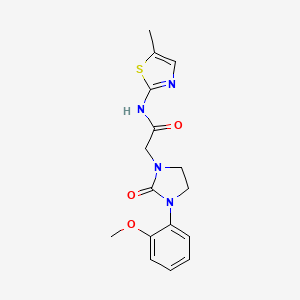

2-(4-méthoxyphényl)-1-(2-((4-méthylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains an imidazole ring, a common heterocycle in pharmaceuticals, a thioether moiety, and a methoxy-substituted benzene ring. These functional groups suggest potential for diverse chemical interactions and biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a similar compound with an imidazole ring and a methoxy-substituted benzene ring was synthesized through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . Another related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was prepared via an intermediate imidazo[2,1-b][1,3,4]thiadiazole derivative . These methods could potentially be adapted to synthesize the compound by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystallography . For example, the crystal structure of a compound with an imidazole ring showed dihedral angles between the imidazole and adjacent rings, indicating the spatial arrangement of these groups . Such analyses are crucial for understanding the three-dimensional conformation of the compound, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with methoxy-substituted benzene rings, like the one in the target molecule, can undergo a variety of substitution reactions. For instance, bromination, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation have been explored on 4-methoxybenzo[b]thiophene derivatives . The reactivity of the target compound could be influenced by the presence of the imidazole and thioether groups, potentially leading to a different set of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the methoxy group could affect the compound's solubility in organic solvents, while the imidazole ring might contribute to its basicity. Intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related compounds, could influence the compound's melting point, boiling point, and stability in the solid state . These properties are essential for the practical handling of the compound and its potential applications in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

- Le composé présente un arôme savoureux, carné, ce qui suggère des applications potentielles dans les formulations d'arômes et de parfums .

- Les chercheurs ont exploré l'oxydation photocatalytique sélective de l'alcool 4-méthoxybenzylique en 4-méthoxybenzaldéhyde en utilisant des catalyseurs de dioxyde de titane (TiO₂). Ce composé pourrait jouer un rôle dans de telles réactions .

Industrie des arômes et des parfums

Photocatalyse et réactions d'oxydation

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-3-5-17(6-4-15)14-25-20-21-11-12-22(20)19(23)13-16-7-9-18(24-2)10-8-16/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLWRBULWWADAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)